Tert-butyl 5-oxopentanoate

Organic synthesis Steric hindrance Reactivity

Tert-butyl 5-oxopentanoate (CAS 192123-41-4), an aldehyde-ester bifunctional C5 building block with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol, serves as a versatile intermediate in organic synthesis. Commercial material is typically supplied at ≥98% purity.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 192123-41-4
Cat. No. B1624747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-oxopentanoate
CAS192123-41-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC=O
InChIInChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3
InChIKeyOJLCOAYTPHMGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 5-oxopentanoate (CAS 192123-41-4) in Pharmaceutical Synthesis: An Evidence-Based Sourcing Guide


Tert-butyl 5-oxopentanoate (CAS 192123-41-4), an aldehyde-ester bifunctional C5 building block with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol, serves as a versatile intermediate in organic synthesis [1]. Commercial material is typically supplied at ≥98% purity .

Why Generic 5-Oxopentanoate Esters Cannot Substitute for Tert-butyl 5-oxopentanoate


The tert-butyl ester moiety confers steric bulk that fundamentally alters reactivity and selectivity compared to methyl or ethyl analogs . This steric hindrance modulates nucleophilic addition to the aldehyde carbonyl, controls the rate of ester hydrolysis under acidic or basic conditions, and influences the compound's behavior in peptide coupling reactions . Generic substitution based solely on the 5-oxopentanoate backbone ignores these critical structure–reactivity relationships, which may compromise synthetic yield, stereochemical fidelity, or the efficiency of orthogonal protection strategies.

Quantitative Evidence for Tert-butyl 5-oxopentanoate Differentiation from Alternative 5-Oxopentanoate Esters


Steric Hindrance Comparison: tert-Butyl versus Methyl Ester

The tert-butyl group in tert-butyl 5-oxopentanoate provides greater steric hindrance compared to the methyl group in methyl 5-oxopentanoate, which directly influences its chemical behavior and application profile . This is a class-level inference based on established organic chemistry principles regarding the size differential between tert-butyl (A-value ~4.9 kcal/mol) and methyl (A-value ~1.7 kcal/mol) substituents.

Organic synthesis Steric hindrance Reactivity

Synthesis of Enantiopure Non-Natural α-Amino Acids via Key Chiral Aldehyde Intermediate

Tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, a protected derivative of tert-butyl 5-oxopentanoate, served as the key chiral aldehyde intermediate in a general method for synthesizing enantiopure non-natural α-amino acids [1]. This methodology was successfully applied to the first synthesis of (S)-2-amino-oleic acid. The chiral aldehyde was obtained from L-glutamic acid after suitable protection and selective reduction of the γ-methyl ester group by DIBALH [2].

Enantioselective synthesis Peptide chemistry Unnatural amino acids

Base-Free Amide Bond Formation in Boc-AAILs

Tert-butyl 5-oxopentanoate enhances amide formation in Boc-amino acid ionic liquids (Boc-AAILs) without the addition of an external base, yielding dipeptides in satisfactory yields . This behavior is attributed to the specific steric and electronic properties of the tert-butyl ester.

Peptide coupling Boc-AAILs Green chemistry

Procurement-Driven Application Scenarios for Tert-butyl 5-oxopentanoate Based on Verified Evidence


Synthesis of Enantiopure Non-Natural α-Amino Acids

Procure tert-butyl 5-oxopentanoate or its Boc-protected derivative as a chiral aldehyde precursor for the enantioselective synthesis of non-natural α-amino acids. The tert-butyl ester enables orthogonal protection during DIBALH reduction of the γ-methyl ester of L-glutamic acid, providing access to a key intermediate that would be difficult to obtain with alternative protecting groups [1]. This methodology has been validated in the first synthesis of (S)-2-amino-oleic acid.

Base-Free Peptide Coupling in Boc-AAIL Medium

Utilize tert-butyl 5-oxopentanoate in Boc-amino acid ionic liquid (Boc-AAIL) systems where it enhances amide bond formation without requiring an external base . This property streamlines dipeptide synthesis workflows by eliminating base addition and neutralization steps, potentially improving overall process efficiency.

Regioselective Reactions Requiring Steric Differentiation

Select tert-butyl 5-oxopentanoate over methyl or ethyl 5-oxopentanoate when synthetic routes require differentiation between the aldehyde and ester carbonyls. The significantly greater steric hindrance of the tert-butyl group (A-value ~4.9 kcal/mol versus ~1.7 kcal/mol for methyl) modulates nucleophilic approach, favoring reaction at the less hindered aldehyde site .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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